molecular formula C16H22N2O7 B13797726 Z-Thr-ser-ome

Z-Thr-ser-ome

Cat. No.: B13797726
M. Wt: 354.35 g/mol
InChI Key: IDASFPVEVXNEQY-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Thr-ser-ome is a synthetic derivative of threonine and serine, two essential amino acids. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The unique properties of this compound make it a valuable tool for researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Thr-ser-ome typically involves the protection of the amino and hydroxyl groups of threonine and serine. One common method is the use of salicylaldehyde esters for peptide ligation at serine or threonine residues . This method allows for the efficient synthesis of peptides without the need for protecting groups, making it a valuable tool for peptide synthesis.

Industrial Production Methods

Industrial production of this compound often involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a solid support, followed by the removal of protecting groups and cleavage from the support .

Chemical Reactions Analysis

Types of Reactions

Z-Thr-ser-ome undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups of threonine and serine can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Z-Thr-ser-ome include other amino acid derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of threonine and serine residues, which allows for unique hydrogen bonding and structural properties. This makes it particularly valuable in the synthesis of peptides and proteins with specific structural and functional requirements .

Properties

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1

InChI Key

IDASFPVEVXNEQY-WXHSDQCUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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